Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate
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Overview
Description
Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]decanoate is a chemical compound that belongs to the class of organic compounds known as pyridines. This compound is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, and an ethyl ester group attached to a decanoate chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]decanoate typically involves the reaction of 6-bromo-2-chloropyridine with ethyl decanoate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions. The process may also include additional steps such as crystallization and recrystallization to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]decanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]decanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]decanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- 2-Bromo-6-chloropyridine
Uniqueness
Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]decanoate is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethyl ester group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
62805-20-3 |
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Molecular Formula |
C17H25BrClNO3 |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
ethyl 2-(6-bromo-2-chloropyridin-3-yl)oxydecanoate |
InChI |
InChI=1S/C17H25BrClNO3/c1-3-5-6-7-8-9-10-14(17(21)22-4-2)23-13-11-12-15(18)20-16(13)19/h11-12,14H,3-10H2,1-2H3 |
InChI Key |
KYCYPZTWZGZKQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)OCC)OC1=C(N=C(C=C1)Br)Cl |
Origin of Product |
United States |
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